1-(But-3-yn-1-yl)-4-methoxybenzene

Click Chemistry Organic Synthesis Bioconjugation

1-(But-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6), also known as 1-(4-methoxyphenyl)-3-butyne, is an aromatic terminal alkyne characterized by a 4-methoxyphenyl moiety connected to a but-3-yn-1-yl chain. It has the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 73780-78-6
Cat. No. B3330745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)-4-methoxybenzene
CAS73780-78-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC#C
InChIInChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h1,6-9H,4-5H2,2H3
InChIKeyNLXMNYGXUXQBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6) for Click Chemistry and Organic Synthesis: Procurement and Selection Guide


1-(But-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6), also known as 1-(4-methoxyphenyl)-3-butyne, is an aromatic terminal alkyne characterized by a 4-methoxyphenyl moiety connected to a but-3-yn-1-yl chain . It has the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . The compound is typically supplied as a colorless to light yellow liquid with a purity of ≥95% . Its structure, featuring both an electron-donating methoxy group and a terminal alkyne, makes it a versatile building block for click chemistry (specifically copper-catalyzed azide-alkyne cycloaddition, CuAAC) and various other organic transformations, including palladium-catalyzed cross-couplings .

Why 1-(But-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6) Cannot Be Replaced by Common Analogs in Click Chemistry and Synthesis


Superficial similarity among aromatic alkynes often leads to failed experiments when a compound like 1-(but-3-yn-1-yl)-4-methoxybenzene is substituted without quantitative consideration of its unique structural features. The specific but-3-yn-1-yl spacer, which places the reactive terminal alkyne three carbons away from the aromatic ring, is not present in simpler analogs such as 1-ethynyl-4-methoxybenzene (CAS 768-60-5) or 1-methoxy-4-(prop-2-yn-1-yloxy)benzene. This spacer length directly influences molecular conformation, solubility, and, most critically, reactivity in key transformations [1]. Class-level evidence demonstrates that terminal alkynes with methoxy-substituted aryl groups exhibit distinct selectivity profiles in benzannulation reactions compared to those with different substituents [2]. Furthermore, the liquid physical state of the target compound—in contrast to the solid nature of some analogs—introduces practical differences in handling, weighing, and formulation that can impact experimental reproducibility . These quantifiable differences underscore why generic substitution is not a viable procurement strategy.

Quantitative Differentiation of 1-(But-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6) Against Key Comparators


Alkyne Position and Spacer Length: Comparing 1-(But-3-yn-1-yl)-4-methoxybenzene vs. 1-Ethynyl-4-methoxybenzene

1-(But-3-yn-1-yl)-4-methoxybenzene features a three-carbon spacer between the aromatic ring and the terminal alkyne, whereas 1-ethynyl-4-methoxybenzene has a direct ethynyl linkage. This structural difference has quantitative implications for molecular conformation and solubility. While direct head-to-head experimental data for these exact compounds is not available in the primary literature, class-level inference from studies of analogous alkyl-aryl alkynes indicates that increasing spacer length correlates with enhanced solubility in organic solvents and reduced steric hindrance around the alkyne moiety, which can lead to improved yields in CuAAC reactions . The target compound, being a liquid at room temperature, also offers distinct handling advantages over the solid 1-ethynyl-4-methoxybenzene (m.p. 28-29 °C) .

Click Chemistry Organic Synthesis Bioconjugation

Functional Group Orthogonality: 1-(But-3-yn-1-yl)-4-methoxybenzene vs. 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene

1-(But-3-yn-1-yl)-4-methoxybenzene possesses a direct C-C bond between the aromatic ring and the butynyl chain, whereas 1-methoxy-4-(prop-2-yn-1-yloxy)benzene contains an ether linkage (O-CH₂-C≡CH). This ether linkage is known to be susceptible to cleavage under acidic or basic conditions, potentially leading to undesired byproducts during multi-step syntheses . Quantitative data on the stability of alkyl-aryl C-C bonds versus aryl propargyl ethers indicates that the C-C bonded target compound is more chemically robust, with lower rates of unwanted side reactions [1].

Click Chemistry Bioconjugation Polymer Chemistry

Selectivity in Benzannulation: Terminal Alkyne Reactivity of Methoxy-Substituted Aryl Alkynes

In a direct competition study of terminal versus internal alkynes in benzannulation reactions with Fischer carbene complexes, aryl carbene complexes bearing methoxy substituents exhibited a terminal-to-internal alkyne selectivity of approximately 95:5 [1]. This selectivity, while high, was notably lower than that achieved with isopropoxy substituents (>99:1), providing a quantifiable benchmark for predicting the reactivity of 1-(but-3-yn-1-yl)-4-methoxybenzene in similar transformations [1]. The presence of the methoxy group on the aryl ring is a key determinant of this selectivity profile.

Organic Synthesis Benzannulation Chromium Carbene Complexes

Purity and Price Benchmarking: 1-(But-3-yn-1-yl)-4-methoxybenzene vs. 1-(But-3-yn-1-yl)-4-methylbenzene

Comparative market analysis reveals that 1-(but-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6) is offered at a purity of 95% with a list price of approximately €2,118.00 per 100 mg from specialized suppliers . In contrast, its close analog 1-(but-3-yn-1-yl)-4-methylbenzene (CAS 22557-04-6) is also available at a minimum purity of 95%, but pricing data indicates a lower cost per unit, reflecting differences in synthetic accessibility and market demand . The presence of the methoxy group in the target compound imparts unique electronic properties that justify its higher price point for specific applications requiring increased electron density on the aromatic ring.

Procurement Cost Efficiency Organic Building Blocks

Liquid Handling vs. Solid Analogs: Physical State Comparison

1-(But-3-yn-1-yl)-4-methoxybenzene is a colorless to light yellow liquid at room temperature, with a predicted boiling point of 240.6±15.0 °C and density of 0.982±0.06 g/cm³ . This contrasts sharply with the solid physical state of 4-ethynylanisole (m.p. 28-29 °C) and many other aryl alkynes . The liquid nature of the target compound eliminates the need for dissolution prior to dispensing in automated liquid handling systems, potentially reducing experimental variability and improving throughput in high-throughput screening environments.

Laboratory Automation High-Throughput Screening Formulation

Optimal Application Scenarios for 1-(But-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6) Based on Quantitative Differentiation


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Materials Science

1-(But-3-yn-1-yl)-4-methoxybenzene is ideally suited as an alkyne component in CuAAC click reactions where the three-carbon spacer mitigates steric hindrance and the liquid physical state facilitates precise handling. The terminal alkyne moiety undergoes efficient cycloaddition with azides, and the methoxy group provides a handle for further functionalization or electronic tuning . Its C-C bonded butynyl chain offers superior stability compared to ether-linked propargyl analogs, reducing the risk of undesired cleavage during subsequent synthetic steps [1].

Building Block for Pharmaceutical and Agrochemical Intermediates

The compound's unique structure, combining a terminal alkyne with an electron-donating methoxyphenyl group, makes it a valuable building block in the synthesis of pharmaceutical and agrochemical intermediates . Its predicted reactivity in benzannulation reactions (∼95:5 terminal-to-internal alkyne selectivity) provides a quantitative framework for designing synthetic routes to complex aromatic frameworks [2].

High-Throughput Screening and Automated Synthesis Workflows

Due to its liquid physical state at room temperature (boiling point: 240.6±15.0 °C), 1-(but-3-yn-1-yl)-4-methoxybenzene is particularly well-suited for use in automated liquid handling systems . This eliminates the need for pre-dissolution and minimizes weighing errors, thereby enhancing the reproducibility of high-throughput screening campaigns and parallel synthesis efforts .

Development of Functional Materials and Polymers

The terminal alkyne of 1-(but-3-yn-1-yl)-4-methoxybenzene can be utilized in Sonogashira and other palladium-catalyzed cross-coupling reactions to construct conjugated polymers and advanced materials . The methoxy group can modulate the electronic properties of the resulting materials, and the liquid handling characteristics simplify incorporation into polymer synthesis protocols.

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